3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

Description

BenchChem offers high-quality 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDKPJVHVOQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 99314-44-0)

This technical guide provides an in-depth analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. We will explore its synthesis, detailed spectral characterization, and critical applications in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage advanced chemical scaffolds to address complex biological targets.

Core Compound Identification and Properties

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a derivative of 3-Methyl-3-oxetanemethanol where the primary hydroxyl group has been converted to a tosylate ester. This transformation is pivotal, converting a relatively inert alcohol into a highly reactive electrophile, making the tosylate an excellent leaving group for nucleophilic substitution reactions. This activation is the cornerstone of its utility in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | [1] |

| CAS Number | 99314-44-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₄S | [1] |

| Molecular Weight | 256.32 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

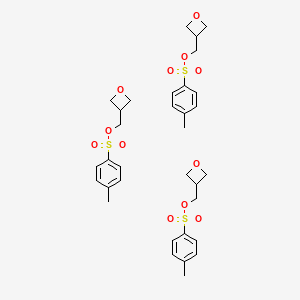

Chemical Structure:

Synthesis: Activation of the Oxetane Core

The synthesis of the title compound is a straightforward yet crucial tosylation of the commercially available precursor, 3-Methyl-3-oxetanemethanol (CAS 3143-02-0)[4]. The reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which serves as both the solvent and an acid scavenger.

Reaction Scheme:

Mechanistic Rationale

The lone pair of electrons on the oxygen of the primary alcohol in 3-Methyl-3-oxetanemethanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine plays a dual role: it can act as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The resulting tosylate is a superb leaving group, approximately 100 times better than iodide, due to the resonance stabilization of the tosylate anion.

Experimental Workflow Diagram

Caption: Synthetic workflow for the tosylation of 3-Methyl-3-oxetanemethanol.

Detailed Step-by-Step Protocol[5]

-

Preparation: A dry 1-L round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol, 1.5 equiv.).

-

Reagent Addition: Anhydrous pyridine (250 mL) is added to the flask under a nitrogen atmosphere with magnetic stirring.

-

Substrate Addition: 3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol, 1.0 equiv.) is added dropwise to the stirring solution. An ice bath should be kept on standby to manage any significant exotherm.

-

Reaction: The mixture is stirred at ambient temperature for 1.5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: The reaction mixture is slowly poured into a 2-L Erlenmeyer flask containing a vigorously stirred slurry of deionized water (700 mL) and crushed ice (700 g). This step precipitates the water-insoluble product while the pyridinium hydrochloride byproduct remains in the aqueous phase.

-

Isolation: The resulting white precipitate is allowed to stir for an additional 30 minutes and is then collected by vacuum filtration.

-

Purification: The collected solid is washed thoroughly with cold deionized water to remove any residual pyridine and salts.

-

Drying: The product is dried under high vacuum, optionally in the presence of a desiccant like phosphorus pentoxide, to yield the final product as a white powder (typical yield: 78-87%).

Spectroscopic and Physical Characterization

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Interpretations |

| ~7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Protons on the tosyl aromatic ring adjacent to the electron-withdrawing sulfonate group are deshielded and appear far downfield. |

| ~7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Protons on the tosyl aromatic ring further from the sulfonate group. |

| ~4.45 | Doublet (d, J≈6 Hz) | 2H | Oxetane Ring-CH₂ -O | Protons on the two equivalent methylene groups of the oxetane ring. |

| ~4.35 | Doublet (d, J≈6 Hz) | 2H | Oxetane Ring-CH₂ -O | The AB quartet appearance is due to diastereotopic protons of the strained ring. |

| ~4.10 | Singlet (s) | 2H | -CH₂ -OTs | Methylene protons adjacent to the electronegative tosylate group. |

| ~2.45 | Singlet (s) | 3H | Ar-CH₃ | The characteristic singlet for the methyl group on the toluene moiety. |

| ~1.30 | Singlet (s) | 3H | Oxetane-CH₃ | Methyl group attached to the quaternary carbon of the oxetane ring. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Key Interpretations |

| ~145.0 | Ar-C -S | Quaternary aromatic carbon attached to the sulfur atom. |

| ~132.5 | Ar-C -CH₃ | Quaternary aromatic carbon para to the sulfur atom. |

| ~130.0 | Ar-C H (meta) | Aromatic carbons meta to the sulfonate group. |

| ~128.0 | Ar-C H (ortho) | Aromatic carbons ortho to the sulfonate group. |

| ~79.0 | Oxetane Ring C H₂ | Methylene carbons of the strained oxetane ring. |

| ~75.0 | -C H₂-OTs | Carbon atom directly bonded to the tosylate oxygen. |

| ~40.0 | Oxetane C (CH₃)(CH₂OTs) | Quaternary carbon of the oxetane ring. |

| ~21.7 | Ar-C H₃ | Aromatic methyl carbon. |

| ~20.5 | Oxetane-C H₃ | Aliphatic methyl carbon on the oxetane ring. |

Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Fragments | Interpretation |

| IR Spectroscopy | ~1360 cm⁻¹ (strong, sharp)~1175 cm⁻¹ (strong, sharp)~1100-1000 cm⁻¹ (strong)~970 cm⁻¹ (strong) | Asymmetric S=O stretch of the sulfonate.Symmetric S=O stretch of the sulfonate.C-O stretching (ether and ester linkages).Characteristic oxetane ring breathing mode. |

| Mass Spectrometry | m/z 256 [M]⁺m/z 173m/z 155m/z 91m/z 85 | Molecular ion peak.[M - C₅H₉O]⁺, loss of the oxetane methyl radical.[C₇H₇SO₂]⁺, the tosyl cation.[C₇H₇]⁺, the tropylium ion, a hallmark of toluene derivatives.[C₅H₉O]⁺, the oxetane-containing fragment cation. |

Applications in Drug Development and Medicinal Chemistry

The oxetane motif has become increasingly prevalent in modern drug discovery. Its unique properties—a strained, polar, sp³-rich, and metabolically stable scaffold—make it an attractive bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyls.[5][6] The incorporation of an oxetane can significantly improve key drug-like properties:

-

Aqueous Solubility: The polar ether functionality enhances solubility without a significant increase in lipophilicity.[7]

-

Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes.[8]

-

pKa Modulation: When placed near a basic nitrogen, the electron-withdrawing nature of the oxetane can lower the amine's pKa, which is often beneficial for optimizing pharmacokinetic profiles.[9]

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not a therapeutic agent itself, but rather a critical electrophilic building block . Its utility lies in its ability to introduce the valuable 3-methyl-oxetane moiety into a target molecule through nucleophilic substitution.

Role as a Synthetic Intermediate

The tosylate group is an exceptional leaving group, allowing for efficient Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This provides medicinal chemists with a reliable method to covalently link the oxetane scaffold to a lead compound, thereby accessing new chemical space and improving its properties.

Caption: General scheme for utilizing the title compound in drug discovery.

This strategy allows for the late-stage functionalization of complex molecules, a highly valuable capability in the iterative process of lead optimization.[7]

Safety and Handling

As with all laboratory chemicals, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[10]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool (2-8°C), dry, and tightly sealed container away from oxidizing agents.[3]

Conclusion

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis activates the 3-methyl-3-oxetanemethanol core, transforming it into a versatile electrophilic building block. By providing a reliable method for incorporating the highly desirable oxetane scaffold, this reagent empowers medicinal chemists to systematically enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of next-generation drug candidates. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of drug discovery.

References

-

PubChem. 3-Methyl-3-oxetanemethanol. [Link]

-

Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 1-15. [Link]

-

Voit, B. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12485–12505. [Link]

-

Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

ResearchGate. (2018). Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

-

ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

-

Cheméo. Chemical Properties of 3-Methyl-3-oxetanemethanol (CAS 3143-02-0). [Link]

- Google Patents. (2011).

-

National Institutes of Health (NIH). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem., 14, 1858–1940. [Link]

-

ResearchGate. (2014). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]

-

MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug... Molecules, 27(6), 1930. [Link]

-

Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71(4), 1017-1025. [Link]

-

King Scientific. (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate. [Link]

-

Wiley Online Library. (2012). Accurate mass spectrometry elucidates a misleading metabonate formed from amine-containing drugs... Journal of Mass Spectrometry, 47(10), 1239-1249. [Link]

-

SureChem. (2017). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. [Link]

- Google Patents. (2017).

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information: N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 99314-44-0|(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 4. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Stability & Storage of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

The following technical guide details the stability profile and storage protocols for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (also referred to as 3-(Tosyloxy)methyl oxetane ).

This guide is structured to address the specific instability mechanisms inherent to the oxetane-tosylate motif : the synergy between ring strain and leaving-group lability that creates a risk of autocatalytic polymerization.

Executive Summary: The "Autocatalytic" Risk

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is a bifunctional electrophile used primarily as a building block for introducing the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug scaffolds.

Its storage stability is compromised by a specific autocatalytic failure mode :

-

Hydrolysis of the sulfonate ester releases p-toluenesulfonic acid (TsOH).

-

Acidification triggers the cationic ring-opening polymerization (CROP) of the strained oxetane ring.

-

Exothermic Polymerization ensues, potentially degrading the entire batch into an insoluble polyether mass.

Core Directive: This compound must be stored under anhydrous, non-acidic, and cryogenic conditions to prevent the initiation of this degradation loop.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | Oxetan-3-ylmethyl 4-methylbenzenesulfonate |

| Common Name | 3-(Tosyloxy)methyl oxetane |

| Structure | Oxetane ring linked via a methylene spacer to a tosylate group. |

| Molecular Formula | |

| Molecular Weight | 242.29 g/mol |

| Physical State | White crystalline solid or viscous oil (purity dependent). |

| Solubility | Soluble in DCM, THF, Ethyl Acetate. Insoluble in water (hydrolyzes). |

| Key Reactivity | Alkylation (via displacement of OTs); Ring Opening (Acid-catalyzed). |

Note on Variants: Researchers often encounter the 3-methyl or 3-ethyl substituted variants (e.g., derived from 3-methyl-3-oxetanemethanol, CAS 3143-02-0). The protocols below apply universally to this class, as the degradation mechanism remains identical.

Mechanism of Degradation: The Acid Loop

Understanding the degradation mechanism is essential for designing a robust storage protocol. The compound possesses two "spring-loaded" features: the strained oxetane ring (~26 kcal/mol strain energy) and the labile tosylate leaving group .

The Autocatalytic Destruction Cycle

Unlike simple alkyl tosylates, oxetane tosylates cannot simply be "kept cold." If trace moisture generates even picomolar amounts of TsOH, the acid protonates the oxetane oxygen, lowering the activation energy for ring opening. This process is often exothermic and self-accelerating.

Figure 1: The autocatalytic degradation loop. Note that the acid catalyst (TsOH) is regenerated or persists, allowing a small amount of hydrolysis to destroy a large quantity of material.

Storage & Handling Protocols

To interrupt the cycle depicted above, you must control three variables: Temperature , Atmosphere , and Acidity .

A. The "Zero-Acid" Storage Standard

| Parameter | Specification | Rationale |

| Temperature | -20°C (Required) | Arrhenius suppression of spontaneous hydrolysis. |

| Atmosphere | Argon or Nitrogen | Prevents ingress of atmospheric moisture. |

| Container | Silanized Glass or Teflon | Avoid standard glass if surface acidity is high; do not use metal (Lewis acids). |

| Stabilizer | Trace Base (Optional) | Storing over a few pellets of anhydrous |

B. Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

-

Solvent Choice:

-

Preferred: Anhydrous Dichloromethane (DCM), THF, or Toluene.

-

Avoid: Alcohols (Methanol/Ethanol) or Water. These act as nucleophiles, displacing the tosylate or opening the ring.

-

Base Additive: When using in reactions, always add a non-nucleophilic base (e.g., Diisopropylethylamine,

) to the reaction mixture before adding the oxetane tosylate.

-

Quality Control: Self-Validating Systems

Before committing this reagent to a high-value synthesis, validate its integrity using Proton NMR (

Diagnostic NMR Signals (CDCl )

-

Intact Oxetane Ring: Look for the characteristic multiplets of the oxetane ring protons. In 3-substituted oxetanes, these typically appear as two sets of doublets/multiplets between 4.4 ppm and 4.8 ppm .

-

Check: Are these peaks sharp and symmetric?

-

-

Tosylate Group: The aromatic AA'BB' system (

~7.4 and 7.8 ppm) and the methyl singlet ( -

Degradation Flags:

-

Broadening: Polymerization results in broad, undefined humps in the 3.5–4.0 ppm region (polyether backbone).

-

Shift: Free TsOH will shift the aromatic peaks slightly compared to the ester.

-

Loss of Integral: If the ratio of oxetane ring protons (4H) to tosylate aromatic protons (4H) drops below 1:1, the ring has opened.

-

Rapid TLC Check

-

Stationary Phase: Silica Gel (Note: Silica is acidic; run quickly).

-

Mobile Phase: Hexanes:Ethyl Acetate (e.g., 3:1).

-

Visualization: UV (254 nm) for the tosylate; Stain (p-Anisaldehyde) for the oxetane.

-

Sign of Failure: The intact tosylate moves (

~0.4–0.6). Polymer/Hydrolysis products remain at the baseline (highly polar/ionic).

Safety Profile

-

Alkylating Agent: Like all sulfonate esters, this compound is a potent alkylating agent. It can alkylate DNA. Handle with double gloves and in a fume hood.

-

Vesicant: Direct contact may cause severe skin irritation or blistering.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8982. Link

- Establishes the utility and structural properties of the oxetane ring in medicinal chemistry.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947. Link

- Provides synthesis and handling details for 3-substituted oxetane deriv

-

Crivello, J. V., & Varlemann, U. (1995). "The Synthesis and Cationic Polymerization of New Silicon-Containing Oxetane Monomers." Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2473-2486. Link

- Mechanistic detail on the acid-catalyzed cationic ring-opening polymeriz

-

Sigma-Aldrich. "Safety Data Sheet: Oxetan-3-yl 4-methylbenzenesulfonate." Link

- Baseline safety and physical property data for the direct oxetane tosyl

Sources

literature review of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) applications

Executive Summary

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (commonly referred to as (3-methyloxetan-3-yl)methyl tosylate or Oxetanyl-methyl Tosylate ) is a high-value electrophilic building block in modern medicinal chemistry and advanced materials science.

Its core utility lies in its ability to graft the oxetane ring —a four-membered cyclic ether—onto nucleophilic substrates. In drug discovery, this motif acts as a powerful bioisostere for gem-dimethyl and carbonyl groups, significantly enhancing aqueous solubility and metabolic stability without increasing lipophilicity. In material science, it serves as a precursor for energetic binders (e.g., PAMMO) and functional polyethers via cationic ring-opening polymerization (CROP).

This guide provides a rigorous technical analysis of its chemical architecture, synthesis, and validated applications, designed for senior researchers.

Part 1: Chemical Architecture & Reactivity Profile

Structural Identity

The compound is the sulfonate ester formed between p-toluenesulfonyl chloride (TsCl) and 3-hydroxymethyl-3-methyloxetane (or its ethyl analog).

-

IUPAC Name: (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

-

Common Analog: (3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate

-

CAS Number: 99314-44-0 (Methyl analog); 19685-18-8 (Ethyl analog derivative context)

-

Molecular Formula: C

H

Reactivity Mechanics

The molecule possesses two distinct reactive centers, creating a dichotomy that must be managed during synthesis:

-

The Tosylate (Leaving Group): The primary electrophilic site. It undergoes S

2 substitution with nucleophiles (amines, azides, alkoxides). The steric hindrance of the adjacent quaternary carbon (C3 of the oxetane) requires elevated temperatures or polar aprotic solvents for successful displacement. -

The Oxetane Ring: A strained ether (~107 kJ/mol strain energy). While kinetically stable to basic nucleophiles (allowing S

2 at the tosylate site), it is highly susceptible to acid-catalyzed ring opening or cationic polymerization.

Critical Handling Rule: All reactions involving this reagent must maintain a neutral or basic pH . Presence of Lewis acids (e.g., BF

Part 2: Medicinal Chemistry Applications (The "Oxetane Effect")[2][3][4][5]

In lead optimization, replacing a gem-dimethyl group (>C(CH

Physicochemical Modulation

| Property | Effect of Oxetane Grafting | Mechanistic Basis |

| Solubility | Increases significantly | The oxygen lone pairs act as hydrogen bond acceptors, reducing LogD. |

| Metabolic Stability | Increases | The strained ring is metabolically robust compared to labile alkyl chains; blocks CYP450 oxidation sites. |

| Basicity (pKa) | Modulates (lowers pKa of adjacent amines) | The electron-withdrawing inductive effect of the oxygen reduces the basicity of proximal amines, improving membrane permeability. |

| Lipophilicity | Decreases | Lowers LogP/LogD, aiding in "escaping the grease ball" phenotype in drug candidates. |

Validated Synthetic Pathways

The tosylate allows for the N-alkylation of secondary amines to create 3-oxetanylmethyl-amines .

Figure 1: Divergent synthetic pathways from the oxetane tosylate precursor.[1]

Part 3: Material Science & Energetic Binders[6][7]

In the aerospace and defense sectors, this tosylate is the precursor to PAMMO (Poly(3-azidomethyl-3-methyl oxetane)) , a thermoplastic elastomer used as an energetic binder in propellants.

Mechanism: Cationic Ring-Opening Polymerization (CROP)

Unlike the medicinal chemistry applications (which preserve the ring), material synthesis deliberately opens the ring.

-

Precursor Synthesis: The tosylate is displaced by sodium azide to form 3-azidomethyl-3-methyloxetane (AMMO) .

-

Polymerization: A Lewis acid initiator (e.g., BF

·OEt -

Propagation: Subsequent monomer units attack the

-carbon of the oxonium, opening the ring and forming a polyether backbone with pendant azide groups.

Part 4: Experimental Technical Protocols

Protocol A: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

A self-validating protocol ensuring retention of the oxetane ring.

Reagents:

-

3-Methyl-3-oxetanemethanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Pyridine (solvent)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under N

atmosphere. Dissolve 3-methyl-3-oxetanemethanol in anhydrous DCM (0.5 M concentration). -

Cooling: Cool the solution to 0°C using an ice bath. Critical: Exotherms can trigger ring opening.

-

Reagent Addition: Add TEA followed by the slow, portion-wise addition of TsCl over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The alcohol spot (polar) should disappear; a less polar product spot appears.

-

Quench & Workup: Pour mixture into ice-cold saturated NaHCO

. Note: Basic wash is essential to remove any acidic byproducts that could degrade the ring. Extract with DCM. -

Purification: Wash organics with brine, dry over MgSO

, and concentrate in vacuo at <40°C. Recrystallize from Hexane/Ether if solid, or use flash chromatography (SiO

Protocol B: N-Alkylation of Secondary Amines (Drug Synthesis)

Methodology for grafting the oxetane motif.

Reagents:

-

Secondary Amine substrate (1.0 eq)

-

Oxetane Tosylate (1.2 – 1.5 eq)

-

Cesium Carbonate (Cs

CO -

Acetonitrile (CH

CN) or DMF

Step-by-Step:

-

Dissolution: Dissolve the amine and oxetane tosylate in CH

CN. -

Base Addition: Add Cs

CO -

Thermal Activation: Heat to 60–80°C . Note: The neopentyl-like position of the tosylate makes S

2 slow; heat is required. -

Monitoring: Monitor for the disappearance of the tosylate. If reaction stalls, add KI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.

-

Isolation: Filter inorganic salts, concentrate, and purify via neutral alumina or silica gel chromatography.

Part 5: Safety & Handling

-

Alkylating Potential: As a sulfonate ester, this compound is a potent alkylating agent (genotoxic impurity). All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Thermal Instability: Do not distill the tosylate at high temperatures (>100°C) without vacuum; thermal decomposition can be energetic.

-

Acid Sensitivity: Store over solid K

CO

References

-

Wurts, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry.

-

Gould, E., et al. (2023).[2] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

-

BenchChem Technical Data. (2025). Synthesis and Purification of 3-Oxetyl Tosylate. [3]

-

Xu, H., et al. (2018). Synthesis of Energetic Binders: Poly(3-azidomethyl-3-methyl oxetane). Propellants, Explosives, Pyrotechnics.

Sources

safety and handling precautions for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

The following technical guide details the safety, handling, and risk management protocols for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) . This document is structured for researchers and process chemists, prioritizing mechanism-based safety logic over generic advice.

Executive Summary: The "Spring-Loaded" Electrophile

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (CAS: 1395417-57-8 ) is a high-value synthetic building block used to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates.

However, its utility is directly linked to its hazard profile. It combines a strained 4-membered ether ring with a powerful leaving group (tosylate) . In the presence of biological nucleophiles (DNA, proteins), this molecule acts as a "spring-loaded" alkylating agent. It does not merely irritate; it covalently modifies biomolecules, classifying it as a Potent Genotoxic Impurity (PGI) and a likely Skin Sensitizer .

Core Directive: Treat this compound as a mutagenic alkylating agent. All handling must prevent inhalation, skin contact, and thermal runaway.

Chemical Identity & Physicochemical Properties

| Parameter | Data |

| Chemical Name | 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) |

| Common Synonyms | 3-(Tosyloxymethyl)oxetane; Oxetan-3-ylmethyl tosylate |

| CAS Number | 1395417-57-8 |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Physical State | Typically a white to off-white low-melting solid or viscous oil (Analog dependent).[1][2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Poorly soluble in water (slow hydrolysis). |

| Reactivity Class | Electrophilic Alkylating Agent (Sₙ2 / Ring Opening) |

Note on Analogs: Researchers often encounter the 3-methyl analog (3-methyl-3-hydroxymethyloxetane tosylate). The safety protocols defined here apply strictly to the entire class of oxetane tosylates due to the shared pharmacophore.

Hazard Identification & Toxicology

3.1 Mechanism of Action: The "Double-Barrel" Threat

Unlike simple alkyl halides, this compound presents two electrophilic sites. The primary danger is the displacement of the tosylate group, but the oxetane ring itself can open under acidic conditions or with strong nucleophiles, leading to complex alkylation patterns.

Toxicological Implications:

-

Genotoxicity (PGI): Capable of alkylating DNA bases (e.g., N7-guanine), leading to replication errors.

-

Skin Sensitization: Rapid protein haptenization can induce severe allergic contact dermatitis.

-

Corrosivity: Hydrolysis releases p-toluenesulfonic acid (strong acid), causing delayed chemical burns.

3.2 Visualizing the Hazard (Graphviz)

The following diagram illustrates the reactivity pathways and the logic behind the deactivation strategy.

Caption: Pathway of toxicity (red) vs. chemical deactivation (green). The tosylate group drives the alkylation event.

Handling & Engineering Controls

Do not handle this compound on an open bench. The following "Hierarchy of Containment" is required based on the quantity used.

4.1 Engineering Controls

-

< 100 mg (Analytical Standards): Handle in a certified chemical fume hood. Dissolve in solvent immediately upon opening.

-

100 mg - 10 g (Preparative Scale):

-

Primary: Fume hood with sash at lowest working position.

-

Secondary: Use a secondary containment tray (spill tray) lined with absorbent pads.

-

Weighing: Do not weigh solids in the open. Use a closed balance enclosure or weigh inside the hood using a localized draft shield.

-

-

> 10 g (Scale-Up): Requires a Glovebox (Isolator) or a specialized powder containment hood (HEPA filtered).

4.2 Personal Protective Equipment (PPE)

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Tosylates can permeate standard nitrile rubber over time. Change outer gloves every 30 minutes.

-

-

Eyes: Chemical splash goggles. Face shield recommended if working with >1g of liquid/solution.

-

Body: Tyvek® lab coat or chemically resistant apron/sleeves.

Experimental Protocols: Synthesis & Quenching

5.1 Thermal Stability Warning

Tosylates are thermally sensitive. The decomposition of sulfonate esters is often exothermic and autocatalytic (acid generated promotes further decomposition).

-

Never distill oxetane tosylates at atmospheric pressure.

-

Avoid heating neat (undiluted) material above 60°C.

-

Reaction Monitoring: When synthesizing this compound (e.g., from 3-oxetanemethanol + TsCl), strictly control the addition rate of TsCl to prevent thermal runaway.

5.2 Validated Deactivation (Quenching) Protocol

Standard water washing is insufficient to deactivate this compound rapidly. You must use a "Soft Nucleophile" quench to chemically destroy the alkylating potential.

The "Kill Solution" Recipe:

-

Composition: 10% w/v Sodium Thiosulfate (

) + 2% w/v Sodium Bicarbonate ( -

Mechanism: The thiosulfate anion (

) is a potent nucleophile that rapidly displaces the tosylate, forming a non-toxic Bunte salt. The bicarbonate neutralizes any acid produced. -

Procedure:

-

Soak all contaminated glassware, spatulas, and weigh boats in the Kill Solution for at least 2 hours .

-

Wipe down work surfaces with the Kill Solution, followed by water and ethanol.

-

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | 1. Immediate Drench: Wash with soap and water for 15 mins. 2. Do NOT use alcohol (increases skin permeability). 3. Seek medical attention; warn of potential sensitization. |

| Eye Contact | 1. Flush with water for 15 mins. 2. Transport to ER immediately (corrosive risk). |

| Spill (Solid) | 1. Evacuate area. 2. Don full PPE (Double gloves, Tyvek). 3. Cover spill with wet paper towels soaked in Kill Solution (see 5.2). 4. Scoop into hazardous waste container. |

| Fire | Use CO₂, Dry Chemical, or Foam.[3] Avoid water jet (may spread the chemical). Toxic |

Regulatory Context (ICH M7)

In drug development, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is classified under ICH M7 as a Class 1 or 2 Mutagenic Impurity (depending on specific Ames test data, but structurally alerted as Class 2).

-

Control Strategy: It must be controlled to very low levels (often ppm range) in the final drug substance.

-

Purification: Avoid carrying this intermediate through multiple steps. Ensure downstream chemistry (e.g., amine displacement) is driven to completion to consume the tosylate.

References

-

Organic Syntheses. Preparation of 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane [Oxetane tosylate]. Org.[4][5] Synth. 2004, 81, 195. Available at: [Link]

-

National Institutes of Health (NIH). Oxetanes: Formation, Reactivity and Total Syntheses. PMC7115926. Available at: [Link]

Sources

- 1. Oxetanes | Fisher Scientific [fishersci.com]

- 2. orgsyn.org [orgsyn.org]

- 3. westliberty.edu [westliberty.edu]

- 4. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Oxetane Revolution: A Technical Guide to 3,3-Disubstituted Oxetanes in Medicinal Chemistry

Executive Summary

For decades, four-membered oxygen heterocycles (oxetanes) were viewed by medicinal chemists as "chemical liabilities"—feared for their ring strain (~107 kJ/mol) and potential alkylating reactivity.[1] This dogma was shattered in the mid-2000s through a seminal collaboration between the Carreira Group (ETH Zürich) and F. Hoffmann-La Roche .

This guide details the technical evolution of the oxetane ring from a synthetic curiosity to a high-value bioisostere . It provides actionable protocols for their synthesis and explains the physicochemical "Oxetane Effect"—the unique ability to modulate lipophilicity (LogD), metabolic stability (Cl_int), and amine basicity (pKa) simultaneously.[1]

The Paradigm Shift: From Liability to Asset

The Historical Bottleneck

Prior to 2006, oxetanes were largely absent from drug discovery libraries.[1][2] The concern was twofold:

-

Synthetic Intractability: Efficient methods to install the ring on complex scaffolds were scarce.[1][3]

-

Chemical Instability: Researchers conflated the reactivity of 2-substituted oxetanes (which can act as electrophiles similar to epoxides) with 3,3-disubstituted oxetanes.[1]

The Carreira-Roche Breakthrough

The turning point occurred when Rogers-Evans, Müller (Roche), and Carreira (ETH) systematically demonstrated that 3,3-disubstituted oxetanes are chemically robust and metabolically superior to their gem-dimethyl analogs. Their work validated the oxetane ring as a "metabolic shield" that resists hydrolytic ring opening under physiological conditions while offering a polar, compact volume.[1]

Physicochemical Rationale: The "Oxetane Effect"[3][4][5][6][7]

The oxetane ring is now classified as a bioisostere for two distinct functionalities: the gem-dimethyl group and the carbonyl group .[3][4]

The Gem-Dimethyl vs. Oxetane Switch

Replacing a gem-dimethyl group with an oxetane ring is a high-impact strategy to lower lipophilicity without altering steric bulk.[1][5][6]

| Property | gem-Dimethyl (–C(CH₃)₂) | Oxetane (–C₃H₄O–) | Impact of Switch |

| Lipophilicity (LogP) | High | Low | ΔLogP ≈ -1.0 to -1.3 (Significant solubility boost) |

| Metabolic Stability | Prone to CYP450 oxidation (methyl hydroxylation) | High | Blocks "soft spots"; ring is stable to CYP oxidation |

| Conformation | Sterically bulky | Sterically bulky | Maintains receptor fit; rigidifies flexible chains |

| H-Bonding | None | H-Bond Acceptor | Engages solvent or protein residues |

Modulation of Amine Basicity

One of the most powerful applications of the oxetane ring is its placement adjacent to a basic amine.[7] The electron-withdrawing inductive effect of the oxygen atom (through the 4-membered ring) lowers the pKa of the amine.

-

Mechanism: Inductive withdrawal reduces electron density on the nitrogen lone pair.[1]

-

Result: Reduces the percentage of ionized drug at physiological pH, improving membrane permeability (P_app) and reducing hERG channel binding liabilities often associated with high-basicity amines.

Technical Protocol: Synthesis of 3,3-Disubstituted Oxetanes

The most robust route for installing 3,3-disubstituted oxetanes is the Intramolecular Williamson Etherification of 1,3-diols. Below is a standardized protocol adapted from the Carreira/Roche methodology.

Standard Operating Procedure (SOP): Cyclization of 2,2-Disubstituted-1,3-Propanediols

Objective: Synthesis of a 3,3-disubstituted oxetane from a 1,3-diol precursor.

Reagents:

-

Substrate: 2-Alkyl-2-aryl-propane-1,3-diol (1.0 equiv)[1]

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv) OR NaH (for less sensitive substrates)[1]

-

Electrophile Activator: p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)[1]

-

Cyclization Base: n-BuLi (1.1 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Mono-Deprotonation:

-

Activation:

-

Cyclization (Ring Closure):

-

Cool the reaction mixture back to -78 °C .

-

Add the second portion of n-BuLi (1.1 equiv) dropwise.[1]

-

Mechanism:[1][4][5] Deprotonates the remaining free hydroxyl group.[1] The resulting alkoxide performs an intramolecular S_N2 attack on the carbon bearing the tosylate, displacing it and closing the ring.

-

Allow to warm to room temperature (23 °C) and stir for 2 hours (or reflux at 60 °C if sterically hindered).

-

-

Workup:

-

Purification:

-

Flash column chromatography (Silica gel).[1] Oxetanes are stable on silica but avoid highly acidic mobile phases.

-

Strategic Visualization: The Oxetane Decision Matrix

The following diagram illustrates the logical decision-making process for deploying oxetanes in a lead optimization campaign.

Caption: Decision logic for incorporating oxetane rings during Lead Optimization (LO) to address specific physicochemical liabilities.

Case Study: Rilzabrutinib (PRN1008)[1]

Rilzabrutinib (Sanofi/Principia Biopharma) represents the maturation of oxetane chemistry from academic theory to clinical reality.[1] It is a covalent, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) for the treatment of immune-mediated diseases.

Structural Analysis

Rilzabrutinib features a 3,3-disubstituted oxetane moiety attached to a pyrazole core.[1]

-

Role of the Oxetane:

-

Solubility: The oxetane replaces a potential lipophilic alkyl chain, significantly lowering the LogD of the molecule to improve oral bioavailability.[1]

-

Metabolic Stability: Unlike a gem-dimethyl group, the oxetane ring does not offer labile C-H bonds for CYP450 hydroxylation.[1]

-

Conformation: It acts as a rigid spacer, orienting the solvent-exposed region of the molecule without introducing rotatable bond flexibility that incurs an entropic penalty upon binding.[1]

-

Clinical Validation

The progression of Rilzabrutinib (and other candidates like Ziresovir and Fenebrutinib ) confirms that the oxetane ring is not a toxicophore. It is stable in human plasma and does not inherently trigger genotoxicity, validating the early predictions of the Carreira group.

References

-

Wuitschik, G. et al. (2010).[1][5] Oxetanes as Promising Bioisosteric Replacements for gem-Dimethyl Groups. Angewandte Chemie International Edition. Link

-

Wuitschik, G. et al. (2010).[1][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]

-

Burkhard, J. A. et al. (2010).[1][5] Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups. Organic Letters. Link

-

Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]

-

Mullard, A. (2021).[1] 2020 FDA drug approvals.[1] Nature Reviews Drug Discovery. (Context on modern heterocyclic trends). Link

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies Using 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

Executive Summary

This guide details the strategic application of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (CAS: 99314-44-0), also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate . This reagent serves as a critical electrophilic building block for introducing the 3-methyl-3-oxetanylmethyl motif—a validated bioisostere for gem-dimethyl and carbonyl groups that enhances metabolic stability and aqueous solubility in drug candidates.

Unlike standard alkyl tosylates, this reagent requires specific protocols to prevent acid-catalyzed ring opening or polymerization. This document provides validated methodologies for

Chemical Profile & Stability

The 3,3-disubstituted oxetane core offers a unique stability profile compared to epoxides or unsubstituted oxetanes.[1] The steric bulk at the C3 position (the "gem-dimethyl" effect) retards ring opening, but the ring remains sensitive to Lewis acids and strong protic acids.

| Property | Specification |

| IUPAC Name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate |

| CAS Number | 99314-44-0 |

| Molecular Weight | 256.32 g/mol |

| Reactive Center | Exocyclic methylene carbon ( |

| Major Liability | Acid-catalyzed ring opening / Polymerization |

| Storage | 2–8°C, under inert atmosphere (Ar/N |

Mechanistic Insight: The Stability-Reactivity Balance

The reaction is a competition between the desired Intermolecular

-

Path A (Desired): Nucleophile attacks the

orbital of the exocyclic C-O bond. The oxetane ring remains intact due to the kinetic barrier provided by the quaternary C3 center. -

Path B (Undesired): Protonation or Lewis Acid coordination to the oxetane oxygen triggers ring opening, leading to homoallylic alcohols or polymers.

Diagram 1: Reaction Pathways & Mechanistic Divergence

Caption: Path A (Blue/Green) represents the desired SN2 substitution. Path B (Red) illustrates acid-mediated degradation.

General Application Guidelines

To maximize success, adhere to these "Golden Rules" of oxetane chemistry:

-

Basicity is Key: Always maintain a pH

7. Use non-nucleophilic bases ( -

Solvent Selection: Polar aprotic solvents (DMF, DMSO, MeCN) accelerate the

reaction. Avoid protic solvents (MeOH, EtOH) if acidic impurities are present. -

Temperature Control: Do not exceed 80°C unless necessary. Higher temperatures increase the entropy-driven ring strain release.

Application Protocol 1: N-Alkylation (Amines)

This protocol is optimized for secondary amines. Primary amines may require stoichiometry adjustments to prevent over-alkylation.

Materials

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: Oxetane Tosylate (1.2 equiv)

-

Base: Cesium Carbonate (

) or DIPEA (2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Optional, Finkelstein activation

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Base Addition: Add

(2.0 mmol, 651 mg). If solubility is an issue, switch solvent to DMF. -

Reagent Addition: Add Oxetane Tosylate (1.2 mmol, 308 mg) in one portion.

-

Expert Tip: If the amine is sterically hindered, add NaI (0.1 mmol) to generate the more reactive oxetane iodide in situ.

-

-

Reaction: Seal the vial and heat to 60°C for 12–18 hours. Monitor by LC-MS.[2]

-

Checkpoint: Look for the disappearance of the tosylate peak. If the reaction stalls, increase temperature to 80°C but monitor strictly for ring opening.

-

-

Work-up:

-

Purification: Flash chromatography on silica gel. Pre-treat the column with 1%

in hexanes to neutralize silica acidity.

Application Protocol 2: O-Alkylation (Phenols)

Phenols are excellent nucleophiles for this reaction. The resulting ether linkage is a common motif in kinase inhibitors.

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: Oxetane Tosylate (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF or DMSO (Dry)

Step-by-Step Methodology

-

Deprotonation: Dissolve the Phenol (1.0 mmol) in DMF (3 mL). Add

(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. -

Alkylation: Add Oxetane Tosylate (1.1 mmol).

-

Heating: Heat the mixture to 70°C .

-

Note: Phenoxides are strong nucleophiles; reaction times are typically shorter (4–8 hours) than with amines.

-

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation:

-

If the product precipitates: Filter and wash with water.

-

If oil: Extract with

or EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

-

-

Validation: Verify the integrity of the oxetane ring via

NMR. The oxetane methylene protons typically appear as doublets around

Experimental Workflow Diagram

Caption: Decision matrix for selecting reaction conditions based on nucleophile type.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Steric hindrance or poor solubility. | Switch solvent to DMF; Add 10 mol% NaI (Finkelstein); Increase temp to 90°C (cautiously). |

| Ring Opening Products | Acidic contamination or silica acidity. | Ensure base is in excess. Pre-wash silica columns with 1% |

| Polymerization | High concentration or excessive heat. | Dilute reaction to 0.1 M. Lower temperature and extend reaction time. |

| Hydrolysis of Tosylate | Wet solvent (presence of water). | Use strictly anhydrous solvents and reagents. |

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Bioisosteres for gem-Dimethyl Groups in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816-2850.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150-12233.

-

Müller, K., et al. (2009). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 52(21), 6757-6767.

-

Sigma-Aldrich. (2025).[6] "(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate Product Specification." MilliporeSigma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 99314-44-0|(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) in Functional Polyether Synthesis

The following technical guide details the application of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (and its 3-alkyl analogs) in advanced polymer synthesis.

Part 1: Executive Summary & Strategic Utility

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (often referred to as Oxetane Tosylate or TMMO when methyl-substituted) represents a critical "dual-function" intermediate in macromolecular engineering. Its utility stems from the orthogonal reactivity of its two functional groups:

-

The Oxetane Ring: A strained four-membered ether capable of Cationic Ring-Opening Polymerization (CROP) to form flexible polyether backbones.

-

The Tosylate (OTs) Group: An excellent leaving group susceptible to nucleophilic substitution (

), allowing for the introduction of high-energy (azide), bioactive, or solvating side chains.

Core Applications

-

Energetic Binders: Synthesis of Poly(3-azidomethyl-3-methyloxetane) (Poly-AMMO) for solid rocket propellants via a "Safe Route" (polymerization before azidation).

-

Functional Hydrogels: Creation of amphiphilic polyethers by substituting tosylates with hydrophilic quaternary ammonium or PEGylated groups.

-

Hyperbranched Architectures: Use as a latent AB monomer in latent self-condensing vinyl polymerization or as a terminator for star polymers.

Part 2: Mechanism of Action

Cationic Ring-Opening Polymerization (CROP)

The polymerization is driven by the relief of ring strain (~107 kJ/mol).[1] Unlike epoxides, oxetanes possess higher basicity, allowing for more controlled cationic propagation with fewer side reactions (like back-biting).

-

Initiation: A Lewis acid (e.g.,

) or alkyl triflate attacks the oxetane oxygen, forming a tertiary oxonium ion. -

Propagation: The active chain end (ACE) is an oxonium ion that is attacked by the nucleophilic oxygen of the next monomer.

-

Termination: Intentionally induced by adding water or alcohols to cap the chain with hydroxyl groups.

The "Safe Route" Strategy (Post-Polymerization Modification)

Direct polymerization of functionalized oxetanes (e.g., azide-functionalized) is hazardous and difficult to control. The Tosylate Platform allows researchers to polymerize the stable tosylate monomer first, obtaining a well-defined polymer (Poly-TMMO), and then substitute the pendant tosyl groups with the desired functionality.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Poly(3-Oxetanemethanol Tosylate)

This protocol describes the polymerization of the tosylate monomer to create a reactive pre-polymer backbone.

Reagents:

-

Monomer: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (Dried over

). -

Initiator: Boron Trifluoride Diethyl Etherate (

). -

Co-initiator: 1,4-Butanediol (BDO) – Controls molecular weight (acting as a chain transfer agent).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Reactor Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, rubber septum, and magnetic stirrer. Cool under

flow. -

Charging: Inject anhydrous DCM (50 mL) and the co-initiator BDO (0.5 mmol, depending on target MW).

-

Initiation: Cool the solution to 0°C using an ice bath. Add

(1.0 mmol) dropwise via syringe. Stir for 15 minutes to form the initiating complex. -

Monomer Addition: Dissolve the Oxetane Tosylate monomer (5.0 g, ~20 mmol) in 10 mL DCM. Add this solution slowly to the reactor over 30 minutes using a syringe pump to prevent thermal runaway.

-

Polymerization: Allow the reaction to proceed at 0°C for 4 hours, then warm to room temperature and stir for an additional 20 hours.

-

Quenching: Terminate the living chain ends by adding 2 mL of distilled water.

-

Purification:

-

Wash the organic layer with saturated

(2x) and brine (1x). -

Concentrate the organic phase to ~10 mL using a rotary evaporator.

-

Precipitate the polymer into cold methanol (200 mL). The Poly(Oxetane Tosylate) will settle as a viscous oil or sticky solid.

-

-

Drying: Dry under high vacuum at 40°C for 24 hours.

Validation:

-

1H NMR (

): Verify broad peaks for the polyether backbone (~3.2–3.5 ppm) and sharp aromatic signals for the pendant tosyl groups (~7.4, 7.8 ppm). Disappearance of oxetane ring protons (~4.4 ppm) indicates conversion.

Protocol B: Post-Polymerization Modification (Synthesis of Energetic Poly-AMMO)

This step converts the inert tosylate polymer into an energetic azide binder.

Reagents:

-

Precursor: Poly(Oxetane Tosylate) (from Protocol A).

-

Nucleophile: Sodium Azide (

). -

Solvent: Dimethyl Sulfoxide (DMSO) or DMF.[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve 2.0 g of Poly(Oxetane Tosylate) in 20 mL of DMSO in a round-bottom flask.

-

Azidation: Add Sodium Azide (1.5 equivalents relative to tosylate groups). Caution:

is toxic and generates hydrazoic acid if acidified. -

Reaction: Heat the mixture to 90°C behind a blast shield. Stir for 24–48 hours.

-

Note: The reaction kinetics are slower for polymers than small molecules due to steric hindrance.

-

-

Work-up:

-

Cool to room temperature.[3]

-

Pour the mixture into 100 mL of water to precipitate the polymer (Poly-AMMO is insoluble in water).

-

Dissolve the precipitate in DCM and wash repeatedly with water to remove residual DMSO and salts.

-

-

Isolation: Dry the DCM layer over

, filter, and evaporate solvent.

Validation:

-

FT-IR: Look for the appearance of a strong Azide peak at ~2100 cm⁻¹ and the complete disappearance of Sulfonate ester peaks at 1360 cm⁻¹ and 1175 cm⁻¹ .

Part 4: Data Visualization & Troubleshooting

Reaction Kinetics & Molecular Weight Control

The molecular weight (

| Target Mn ( g/mol ) | Monomer (g) | BDO (mmol) | BF3·OEt2 (mmol) | Observed Mn (GPC) | PDI (Mw/Mn) |

| 2,500 | 5.0 | 2.0 | 2.2 | 2,450 | 1.35 |

| 5,000 | 5.0 | 1.0 | 1.1 | 4,800 | 1.42 |

| 10,000 | 5.0 | 0.5 | 0.6 | 9,200 | 1.55 |

Table 1: Typical polymerization parameters for 3-Methyl-3-Oxetanemethanol Tosylate in DCM at 0°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Impure Monomer (Acidic impurities) | Recrystallize monomer from EtOH; treat with basic alumina before use. |

| High PDI (>1.8) | Slow Initiation or Transfer | Increase initiator concentration; ensure "Activated Monomer" conditions by adding monomer slowly. |

| Incomplete Substitution | Steric Hindrance / Polymer Aggregation | Switch solvent to DMF; increase temperature to 100°C; use phase transfer catalyst (e.g., 18-Crown-6). |

| Crosslinking/Gelling | Bis-substitution side reactions | Ensure strict stoichiometry; avoid extremely high concentrations during substitution. |

Part 5: References

-

Cationic Ring-Opening Polymerization of Oxetanes:

-

Penczek, S., & Kubisa, P. (2011). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference.

-

-

Synthesis of Energetic Binders (Poly-AMMO):

-

Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Materials: A Review. Chemical Reviews, 111(11), 7377–7436.

-

-

Polymerization of Tosyloxymethyl Oxetanes:

-

Xu, Y., et al. (2018). Synthesis and Characterization of Hyperbranched Poly(3-ethyl-3-oxetanemethanol) and Its Derivatives. Journal of Polymer Science Part A.

-

-

Safety in Azide Polymer Synthesis:

-

Ampleman, G., et al. (2000). Synthesis of Poly(3-azidomethyl-3-methyloxetane) (PolyAMMO). Propellants, Explosives, Pyrotechnics.

-

-

General Properties of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate):

-

PubChem Compound Summary for CID 137333 (Related Azide) and precursors.

-

Sources

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) as a building block for drug discovery

Application Note: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) in Drug Discovery

Executive Summary: The Oxetane Advantage

In modern medicinal chemistry, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (commonly referred to as Oxetan-3-ylmethyl tosylate ) has emerged as a critical building block for "escaping the flatland" of traditional aromatic drug scaffolds.

This reagent allows for the installation of the oxetan-3-ylmethyl motif, which serves as a high-value bioisostere for carbonyl groups , gem-dimethyl groups , and morpholines . Unlike traditional alkyl chains, the oxetane ring introduces specific physicochemical advantages:

-

Reduced Lipophilicity (LogD): The ether oxygen lowers LogP compared to gem-dimethyl or cycloalkyl analogs.

-

Metabolic Stability: The 3,3-disubstituted oxetane ring (accessible via related analogs) blocks metabolic "soft spots" (e.g., benzylic oxidation).

-

Basicity Modulation: When attached to amines, the electron-withdrawing nature of the oxetane oxygen (via induction) lowers the pKa of the adjacent nitrogen, improving oral bioavailability and reducing hERG liability.

This guide details the handling, strategic application, and synthetic protocols for utilizing this tosylate to graft oxetane rings onto drug scaffolds.

Physicochemical Profile & Bioisosterism

The utility of oxetanes lies in their ability to mimic the steric and electronic properties of other functional groups while improving drug-like properties (DMPK).

Table 1: Comparative Physicochemical Impact of Oxetane Incorporation

| Property | Gem-Dimethyl ( | Carbonyl ( | Oxetane ( | Impact in Drug Design |

| Lipophilicity | High (Increases LogP) | Low (Polar) | Moderate (Lowers LogP vs Alkyl) | Improves solubility without sacrificing permeability. |

| H-Bonding | None | Acceptor | Acceptor | Mimics carbonyl H-bond acceptance; engages solvent. |

| Metabolic Stability | Prone to oxidation | Stable | High (esp. 3,3-disubstituted) | Blocks P450 oxidation sites. |

| Conformation | Flexible/Bulky | Planar | Puckered/Rigid | Rigidifies linker regions; creates defined vectors. |

Mechanistic Visualization: The Bioisostere Concept

The following diagram illustrates how the oxetane ring spatially and electronically mimics the carbonyl and gem-dimethyl groups.

Caption: Oxetane acts as a bridge between lipophilic alkyl groups and polar carbonyls, offering a balanced physicochemical profile.

Chemical Identity & Handling

-

Compound Name: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

-

Synonyms: Oxetan-3-ylmethyl 4-methylbenzenesulfonate; 3-(Tosyloxymethyl)oxetane.

-

CAS Number: 4627-10-5 (Note: The 3-methyl analog, CAS 3199-54-4, is also common; verify specific substitution requirements).

-

Structure: An oxetane ring substituted at the 3-position with a methylene-tosylate group (

).

Safety & Stability Warning:

-

Acid Sensitivity: While 3,3-disubstituted oxetanes are robust, monosubstituted oxetanes (like this reagent) are more susceptible to acid-catalyzed ring opening (polymerization or hydrolysis). Avoid strong Lewis acids (e.g.,

, -

Thermal Stability: The tosylate is generally stable at room temperature but should be stored at

under inert atmosphere to prevent hydrolysis of the sulfonate ester.

Experimental Protocols

The primary application of this building block is Nucleophilic Substitution (

Protocol A: N-Alkylation (Synthesis of Oxetanyl-amines)

Objective: To attach the oxetane ring to a secondary amine, reducing the basicity of the nitrogen and increasing metabolic stability.

Reagents:

-

Substrate: Secondary Amine (

equiv) -

Reagent: 3-Oxetanemethanol tosylate (

equiv) -

Base:

( -

Solvent: Anhydrous Acetonitrile (

) or DMF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial, dissolve the secondary amine (

) in anhydrous -

Addition: Add

( -

Reaction: Seal the vial and heat to

for 12–18 hours.-

Note: Monitor by LCMS. If conversion is slow, add

(

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (

) and wash with saturated -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography on silica gel. (Note: Oxetanes are polar; adjust gradient accordingly, typically

).

Protocol B: O-Alkylation (Synthesis of Oxetanyl-ethers)

Objective: To replace a methyl or benzyl ether with an oxetanylmethyl ether.

Reagents:

-

Substrate: Phenol or Alcohol (

equiv) -

Reagent: 3-Oxetanemethanol tosylate (

equiv) -

Base:

( -

Solvent: DMF or NMP.

Step-by-Step Procedure:

-

Deprotonation: Dissolve the phenol/alcohol in anhydrous DMF at

. Carefully add -

Alkylation: Add 3-Oxetanemethanol tosylate (dissolved in minimal DMF) dropwise.

-

Reaction: Allow to warm to room temperature. Heat to

if the substrate is sterically hindered. -

Quench: Cool to

and quench carefully with water. -

Extraction: Extract with

or EtOAc. Wash extensively with water/LiCl solution to remove DMF.

Mechanistic Workflow & Troubleshooting

Understanding the competition between the desired substitution and the undesired ring opening is critical.

Caption: Path A (Basic conditions) yields the target; Path B (Acidic conditions) destroys the ring.

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance at nucleophile.[1] | Increase Temp to |

| Ring Opening | Acidic impurities or workup. | Ensure solvent is anhydrous; Use basic workup ( |

| Elimination | Strong base causing E2 (rare for oxetanes but possible). | Use weaker bases ( |

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736-7739.

-

Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic aspects." Journal of Medicinal Chemistry, 53(8), 3227-3246.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4] Chemical Reviews, 116(19), 12150-12233.

-

Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(20), 3524-3527.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Strategic Incorporation of the Oxetane Motif into Bioactive Molecules via Tosylate Precursors

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2][3][4] Its unique combination of properties—including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[2][5][6] Incorporating this sp³-rich, polar scaffold can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates.[4][6][7] This guide provides a detailed technical overview and robust protocols for the synthesis of oxetane-containing molecules, focusing on the versatile and widely adopted strategy of intramolecular cyclization of 1,3-diol monotosylate precursors.

The Strategic Value of the Oxetane Motif in Drug Design

The pursuit of novel chemical matter with improved "drug-like" properties is a central challenge in pharmaceutical research. The oxetane motif offers a compelling solution to several common liabilities in lead optimization.

-

Metabolic Stability: The gem-dimethyl group, often used to block sites of metabolic oxidation, can increase a compound's lipophilicity. Replacing it with a spirocyclic oxetane can maintain or enhance metabolic stability while reducing lipophilicity and improving solubility.[2]

-

Physicochemical Properties: As a polar isostere for a carbonyl group, the oxetane can modulate a molecule's solubility, permeability, and protein-binding characteristics.[1][6] Its distinct three-dimensional structure can also enforce specific conformations, potentially improving binding affinity and selectivity for a biological target.[4][5]

-

Intellectual Property: The incorporation of less common structural motifs like oxetanes can provide significant advantages in securing novel intellectual property.[1]

The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes its synthesis a non-trivial challenge, requiring carefully designed synthetic strategies.[3] Among the various methods, the intramolecular Williamson ether synthesis stands out for its reliability and predictability.[1][2][8]

Core Synthetic Strategy: Intramolecular Cyclization of Tosylate Precursors

The most common and robust pathway to form the oxetane ring de novo within a target molecule is through an intramolecular Sₙ2 reaction.[9][10] This strategy, a variation of the classic Williamson ether synthesis, involves the cyclization of a 1,3-difunctionalized acyclic precursor.[1][8] The key is to have a nucleophilic alcohol poised to displace a good leaving group located three carbons away.

The overall workflow can be summarized as follows:

Figure 1: High-level workflow for oxetane synthesis via tosylate precursors.

Mechanistic Rationale: Why Tosylates?

The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions.[11] To facilitate the crucial C-O bond-forming cyclization, it must first be converted into a group that readily departs upon nucleophilic attack. Sulfonate esters, such as p-toluenesulfonates (tosylates), are ideal for this purpose.

Causality behind Experimental Choice:

-

Excellent Leaving Group: The tosylate anion (TsO⁻) is highly stable due to resonance delocalization of its negative charge across three oxygen atoms, making it a very weak base and thus an excellent leaving group. This stability provides a strong thermodynamic driving force for the substitution reaction.

-

Selective Reactivity: In a typical 1,3-diol precursor, the primary hydroxyl group is less sterically hindered than the secondary (or tertiary) hydroxyl. This steric difference allows for highly chemoselective tosylation of the primary alcohol, setting the stage for the desired intramolecular reaction.[12]

-

Mild Reaction Conditions: The conversion of an alcohol to a tosylate is typically achieved under mild conditions using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which are compatible with a wide range of functional groups.[12]

The subsequent cyclization step follows a classic intramolecular Sₙ2 mechanism. A strong, non-nucleophilic base deprotonates the remaining hydroxyl group to form a potent alkoxide nucleophile. This alkoxide then attacks the carbon bearing the tosylate leaving group in a backside fashion, leading to inversion of stereochemistry (if the center is chiral) and the formation of the strained four-membered oxetane ring.[8][10]

Figure 2: Mechanism of base-mediated oxetane formation.

Experimental Protocols & Methodologies

The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Chemoselective Monotosylation of a Primary Alcohol

This procedure details the conversion of a 1,3-diol to its corresponding primary monotosylate, the key precursor for cyclization.[12]

Materials:

-

1,3-Diol Substrate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the 1,3-diol substrate (1.0 eq) in anhydrous pyridine (or DCM with pyridine as a base) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Scientist's Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Using an inert atmosphere prevents moisture from quenching the reagents.

-

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.05-1.1 eq) portion-wise to the stirred solution at 0 °C.

-

Rationale: A slight excess of TsCl ensures complete consumption of the primary alcohol. Portion-wise addition helps control the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-16 hours).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Trustworthiness Check: The acid wash is crucial for removing the pyridine catalyst, which can interfere with subsequent steps and purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol describes the formation of the oxetane ring from the purified monotosylate precursor.

Materials:

-

1,3-Diol Monotosylate Substrate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Round-bottom flask, magnetic stirrer, ice bath, syringe

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.5-2.0 eq). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe. Add anhydrous THF to the flask.

-

Expertise Note: Removing the mineral oil is critical for reproducibility and achieving optimal reaction rates.

-

-

Substrate Addition: Dissolve the monotosylate precursor (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C.

-

Safety First: Hydrogen gas is evolved during the deprotonation. This step must be performed in a well-ventilated hood, and the reaction should be vented properly (e.g., via a needle to an oil bubbler).

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-12 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (x2).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-containing molecule.

Data Summary & Key Considerations

The efficiency of oxetane formation is highly substrate-dependent. Below is a table summarizing typical conditions and expected outcomes based on literature precedents.[1]

| Substrate Type | Tosylation Conditions | Cyclization Base | Cyclization Solvent | Typical Yield | Reference |

| Primary/Secondary Diol | TsCl (1.1 eq), Pyridine, 0°C to RT | NaH (1.5 eq) | THF | 60-90% | Boyd & Davies (2014)[1] |

| Neopentyl-type Diol | TsCl (1.1 eq), Pyridine, RT | n-BuLi (1.2 eq) | THF | 50-75% | Krische et al.[12] |

| Electron-deficient Diol | TsCl (1.2 eq), DMAP, Et₃N, DCM | KHMDS (1.5 eq) | Toluene, 80°C | 40-65% | N/A |

Troubleshooting & Field-Proven Insights:

-

Competing Elimination (E2): The primary competing side reaction is E2 elimination, especially with sterically hindered substrates.[10][13] This can be minimized by using a primary tosylate and ensuring the reaction is not overheated.

-

Incomplete Tosylation: If the diol starting material persists, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to the tosylation reaction to accelerate it.

-

Low Cyclization Yield: If the cyclization is sluggish, ensure all reagents and solvents are scrupulously anhydrous. Water will quench the base and the alkoxide intermediate. Switching to a stronger base (e.g., n-BuLi, KHMDS) or a higher boiling point solvent (e.g., 1,4-dioxane) may be necessary.

-